Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is a compound that features both imidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-trityl-1H-imidazole-4-carboxylate: Another imidazole derivative with applications in drug discovery and organic synthesis.
1-(1H-imidazole-1-carbonyl)piperidine-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A compound with a similar structure but different biological activities.
Uniqueness
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is unique due to its combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of antiviral and antibacterial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H16N6O2
- Molecular Weight : 312.33 g/mol
- CAS Number : 1373116-06-3
This compound features a piperidine ring linked to an imidazole moiety, which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against various viral strains.
Compound | Virus Target | Activity |
---|---|---|
Compound A | Tobacco Mosaic Virus | High antiviral activity (56.8% curative) |
Compound B | HSV-1 | Significant inhibition observed |
Compound C | Hepatitis A Virus | EC50 values indicating potent activity |
The imidazole group is believed to play a critical role in the mechanism of action, potentially through interference with viral replication processes or by enhancing host immune responses.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (μg/mL) | Comparison Control (Isoniazid) |
---|---|---|
Staphylococcus aureus | 3.125 | 0.25 |
Escherichia coli | 12.5 | 2 |
The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting cellular processes essential for bacterial survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The imidazole component may inhibit key viral enzymes, preventing replication.
- Cell Membrane Disruption : The piperidine ring enhances the compound's ability to disrupt bacterial cell membranes.
- Immune Modulation : Potential enhancement of the host immune response against infections.
Study 1: Antiviral Efficacy Against HSV-1
In a controlled study, this compound was tested against HSV-1 in Vero cell cultures. Results indicated a significant reduction in viral load at concentrations as low as 20 μg/mL, demonstrating its potential as an antiviral agent.
Study 2: Antibacterial Activity Assessment
Another study focused on assessing the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had a lower MIC compared to traditional antibiotics, suggesting it could be a promising candidate for further development.
Properties
Molecular Formula |
C12H18N4O3 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
ethyl 4-(imidazole-1-carbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-2-19-12(18)15-6-3-10(4-7-15)14-11(17)16-8-5-13-9-16/h5,8-10H,2-4,6-7H2,1H3,(H,14,17) |
InChI Key |
SPNAPCHIZUBYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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